

# Solubility Profile of 1-(Aminomethyl)cyclohexanol: A Technical Guide

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## Compound of Interest

Compound Name: 1-(Aminomethyl)cyclohexanol

Cat. No.: B1329751

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## Abstract

**1-(Aminomethyl)cyclohexanol** is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). A thorough understanding of its solubility in different solvents is critical for its synthesis, purification, formulation, and overall drug development process. This technical guide provides a comprehensive overview of the solubility of **1-(Aminomethyl)cyclohexanol**, based on its molecular structure and available chemical information. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide also presents a general experimental protocol for determining solubility and a logical workflow to aid researchers in generating such data.

## Introduction

**1-(Aminomethyl)cyclohexanol**, with the CAS number 4000-72-0, is an organic compound featuring a cyclohexane ring substituted with both an aminomethyl ( $-\text{CH}_2\text{NH}_2$ ) and a hydroxyl ( $-\text{OH}$ ) group attached to the same carbon atom. The presence of these polar functional groups, capable of hydrogen bonding, dictates its solubility characteristics. The amine group provides basic properties, while the hydroxyl group can act as a hydrogen bond donor. These features suggest a high affinity for polar solvents.

## Physicochemical Properties

A summary of the known physicochemical properties of **1-(Aminomethyl)cyclohexanol** is provided in the table below.

Property	Value	Reference
Molecular Formula	C7H15NO	
Molecular Weight	129.20 g/mol	
Melting Point	122-123 °C	
Boiling Point	120-128 °C (at 18 Torr)	
Appearance	Colorless to pale yellow liquid or solid	

## Solubility Profile

While specific quantitative solubility data for **1-(Aminomethyl)cyclohexanol** in various solvents is not readily available in the literature, a qualitative assessment can be made based on its chemical structure. The presence of both a primary amine and a hydroxyl group, both capable of forming hydrogen bonds, indicates that **1-(Aminomethyl)cyclohexanol** is a polar molecule.

### General Solubility Characteristics:

- **Polar Protic Solvents** (e.g., Water, Methanol, Ethanol): Expected to be highly soluble in these solvents due to strong hydrogen bonding interactions between the solute and the solvent molecules.
- **Polar Aprotic Solvents** (e.g., DMSO, DMF): Likely to be soluble due to dipole-dipole interactions and the ability of these solvents to accept hydrogen bonds.
- **Nonpolar Solvents** (e.g., Toluene, Hexane): Expected to have low solubility in these solvents as the nonpolar solvent molecules cannot effectively solvate the polar amine and hydroxyl groups of **1-(Aminomethyl)cyclohexanol**.

The table below summarizes the expected qualitative solubility.

Solvent	Solvent Type	Expected Solubility
Water	Polar Protic	High
Methanol	Polar Protic	High
Ethanol	Polar Protic	High
Isopropanol	Polar Protic	Moderate to High
Ethyl Acetate	Polar Aprotic	Low to Moderate
Toluene	Nonpolar	Low
Hexane	Nonpolar	Very Low

## Experimental Protocol for Equilibrium Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The equilibrium solubility method, often referred to as the shake-flask method, is a widely accepted technique.

Objective: To determine the saturation concentration of **1-(Aminomethyl)cyclohexanol** in a specific solvent at a controlled temperature.

Materials:

- **1-(Aminomethyl)cyclohexanol** (high purity)
- Selected solvent (analytical grade)
- Thermostatically controlled shaker or incubator
- Analytical balance
- Vials with screw caps
- Syringe filters (e.g., 0.45 µm PTFE or nylon)

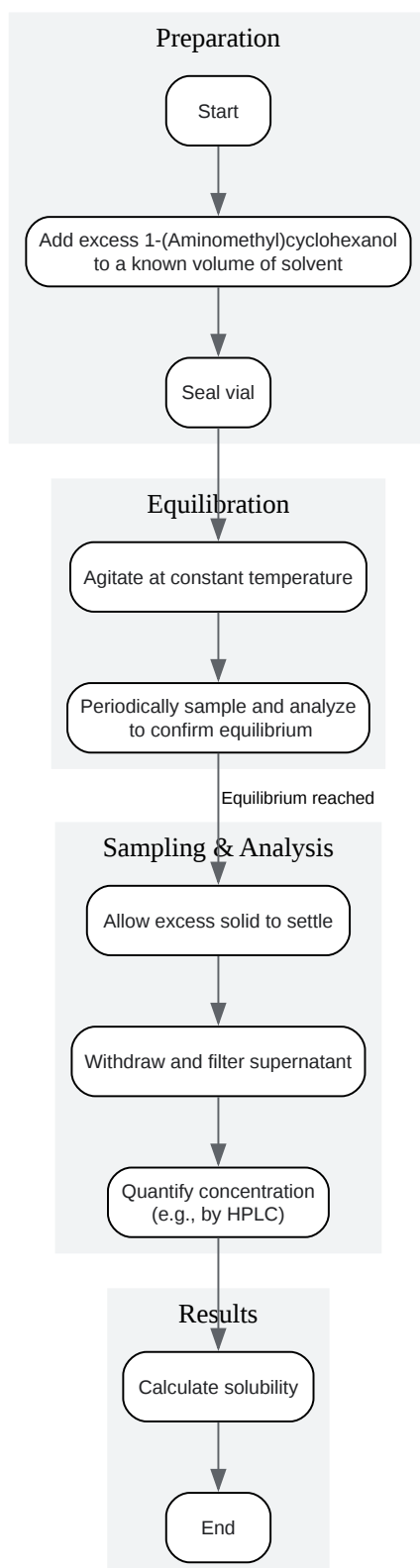
- High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

#### Methodology:

- Preparation of Supersaturated Solutions: Add an excess amount of **1-(Aminomethyl)cyclohexanol** to a known volume of the selected solvent in a sealed vial. The amount of solid added should be sufficient to ensure that undissolved solid remains at equilibrium.
- Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration in solution remains constant.
- Sample Collection and Preparation: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any undissolved particles.
- Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method. Analyze the concentration of **1-(Aminomethyl)cyclohexanol** in the diluted sample using a validated analytical method, such as HPLC with UV or mass spectrometric detection.
- Data Analysis: Calculate the solubility of **1-(Aminomethyl)cyclohexanol** in the solvent at the specified temperature based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.

## Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of **1-(Aminomethyl)cyclohexanol**.



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